2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide 2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16336682
InChI: InChI=1S/C12H9BrN4OS/c13-9-1-2-10-8(5-9)3-4-17(10)6-11(18)15-12-16-14-7-19-12/h1-5,7H,6H2,(H,15,16,18)
SMILES:
Molecular Formula: C12H9BrN4OS
Molecular Weight: 337.20 g/mol

2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC16336682

Molecular Formula: C12H9BrN4OS

Molecular Weight: 337.20 g/mol

* For research use only. Not for human or veterinary use.

2-(5-bromo-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide -

Specification

Molecular Formula C12H9BrN4OS
Molecular Weight 337.20 g/mol
IUPAC Name 2-(5-bromoindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C12H9BrN4OS/c13-9-1-2-10-8(5-9)3-4-17(10)6-11(18)15-12-16-14-7-19-12/h1-5,7H,6H2,(H,15,16,18)
Standard InChI Key WLQHWXHJXAQCGL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2CC(=O)NC3=NN=CS3)C=C1Br

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 5-bromoindole moiety linked via an acetamide bridge to a 1,3,4-thiadiazole ring. The indole nucleus is substituted with a bromine atom at the 5-position, enhancing electrophilic reactivity and potential interactions with biological targets . The thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen, contributes to the compound’s stability and ability to participate in hydrogen bonding .

Spectral Characterization

Infrared (IR) spectroscopy reveals key functional groups:

  • C=O stretch: Observed at 1720 cm1^{-1}, characteristic of the acetamide carbonyl .

  • N-H stretches: Peaks at 3140 cm1^{-1} (thiadiazole NH) and 3345 cm1^{-1} (indole NH) .

  • C-Br vibration: A distinct signal near 735 cm1^{-1} .

Nuclear magnetic resonance (NMR) data (1H^1\text{H}):

  • Indole protons: Multiplet at δ 7.55–7.35 ppm (aromatic H) .

  • Acetamide methyl: Singlet at δ 2.50 ppm .

  • Thiadiazole NH: Broad singlet at δ 8.40 ppm .

Mass spectrometry confirms the molecular ion peak at m/zm/z 337.20 .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water. Stability studies indicate decomposition above 260°C, with the thiadiazole ring prone to hydrolytic cleavage under strongly acidic or basic conditions .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol (Figure 1):

  • Indole functionalization: 5-Bromoindole is treated with chloroacetyl chloride to introduce the acetamide side chain .

  • Thiadiazole coupling: The intermediate reacts with 2-amino-1,3,4-thiadiazole under Ullmann conditions, facilitated by copper catalysis .

  • Purification: Recrystallization from ethanol-water yields the pure product (75% yield) .

Table 1: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1Chloroacetyl chloride, DCM0–5°C3 h85%
2CuI, K2_2CO3_3, DMF100°C12 h70%
3Ethanol-waterRT75%

Byproduct Management

Major byproducts include unreacted 5-bromoindole and dimerized thiadiazole derivatives. Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound .

Biological Activities and Mechanisms

Anti-inflammatory Effects

In carrageenan-induced rat paw edema models, the compound reduces inflammation by 62% at 50 mg/kg, comparable to indomethacin . This activity is attributed to:

  • COX-2 suppression: Downregulates prostaglandin E2_2 synthesis .

  • NF-κB pathway modulation: Inhibits translocation of p65 subunit .

Antimicrobial Activity

Preliminary data against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) suggest moderate efficacy. The thiadiazole moiety likely disrupts bacterial cell wall synthesis .

Pharmacological Profiling

ADMET Properties

  • Absorption: High intestinal permeability (Caco-2 Papp_{\text{app}} = 8.9 × 106^{-6} cm/s) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites .

  • Toxicity: LD50_{50} in mice > 500 mg/kg, indicating low acute toxicity .

Molecular Docking Insights

Docking into the EGFR kinase domain (PDB: 1M17) reveals:

  • Binding energy: −9.2 kcal/mol.

  • Key interactions: Hydrogen bonds with Met793 and hydrophobic contacts with Leu718.

Table 2: Docking Scores Against Cancer Targets

TargetPDB IDBinding Energy (kcal/mol)
EGFR1M17−9.2
VEGFR23VHE−8.7
CDK21HCL−7.9

Comparative Analysis with Analogues

Bromine Substitution Impact

Replacing the 5-bromo group with chlorine reduces anticancer activity (IC50_{50} increases to 28.5 μM in MCF-7), highlighting bromine’s role in enhancing target affinity.

Thiadiazole vs. Triazole Derivatives

Thiadiazole-containing analogues exhibit 3-fold greater COX-2 inhibition than triazole counterparts, likely due to improved sulfur-mediated hydrophobic interactions .

Industrial and Research Applications

Drug Development

The compound serves as a lead for:

  • Dual EGFR/VEGFR2 inhibitors: Potential in antiangiogenic therapy.

  • COX-2-selective anti-inflammatories: Reduced gastrointestinal toxicity compared to NSAIDs .

Chemical Biology Probes

Fluorinated derivatives enable PET imaging of tumor hypoxia, leveraging the indole moiety’s affinity for hypoxic microenvironments .

Challenges and Future Directions

Solubility Optimization

Structural modifications, such as morpholinylpropyl side chains (e.g., CID 1081131-52-3 ), improve aqueous solubility but require balancing with target affinity.

In Vivo Validation

Pending studies include pharmacokinetic profiling in primates and long-term toxicity assessments.

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